molecular formula C16H15N5O2 B4565732 N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4565732
M. Wt: 309.32 g/mol
InChI Key: XDZWZFXBCHTAPG-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.12257474 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antifungal Evaluation

N-(2-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide and related compounds have been synthesized and evaluated for their antifungal activity. A study conducted by Montes et al. (2016) synthesized a collection of N-(4-halobenzyl)amides and evaluated their antifungal effects. The synthesis involved coupling reactions using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent. These compounds demonstrated inhibitory activity against strains of Candida albicans, Candida tropicalis, and Candida krusei. The study highlighted the importance of structural changes in the cinnamic and benzoic acid substructures for antifungal activity. A hydroxyl group in the para position and a methoxyl at the meta position were found to enhance antifungal activity for the amide skeletal structure (Montes et al., 2016).

Photodynamic Therapy for Cancer Treatment

Another significant application is in the development of photosensitizers for photodynamic therapy (PDT) in cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing Schiff base. These compounds demonstrated promising properties as photosensitizers for PDT, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests their potential for treating cancer through Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

Compounds related to this compound have also been explored for their antimicrobial properties. Raju et al. (2010) synthesized novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and evaluated their antibacterial and antifungal activities. These compounds showed potent antimicrobial activities, highlighting their potential as therapeutic agents against various bacterial and fungal infections (Raju et al., 2010).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-15-5-3-2-4-13(15)10-17-16(22)12-6-8-14(9-7-12)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZWZFXBCHTAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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